Cas no 1104077-35-1 ((2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid)

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid structure
1104077-35-1 structure
Product Name:(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid
CAS No:1104077-35-1
MF:C10H12N2O2
MW:192.214482307434
CID:4560516
Update Time:2025-10-29

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid
    • Inchi: 1S/C10H12N2O2/c13-10(14)8-4-3-7-12(8)9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2,(H,13,14)/t8-/m0/s1
    • InChI Key: GTIQLEDULSYILD-QMMMGPOBSA-N
    • SMILES: C(O)(=O)[C@@H]1CCCN1C1=NC=CC=C1

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid Pricemore >>

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Additional information on (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid: A Comprehensive Overview

(2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid, identified by the CAS number 1104077-35-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its pyrrolidine ring fused with a pyridine moiety, has garnered attention due to its potential applications in drug discovery and chemical synthesis. The compound's unique structure, featuring a chiral center at the 2-position of the pyrrolidine ring, contributes to its stereochemical properties and biological activity.

Recent studies have highlighted the importance of (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid in the development of novel therapeutic agents. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the context of peptide mimetics and enzyme inhibitors. The integration of the pyridine ring into the pyrrolidine framework introduces electronic and steric effects that enhance the compound's interactions with biological targets, making it a valuable tool in medicinal chemistry.

The synthesis of CAS No. 1104077-35-1 has been optimized through various methodologies, including asymmetric catalysis and enantioselective reactions. These advancements have enabled the efficient production of the (S)-enantiomer, which is critical for maintaining the compound's stereochemical integrity. The use of chiral auxiliaries and catalysts has further streamlined the synthesis process, ensuring high yields and enantioselectivity.

In terms of biological activity, (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid has demonstrated promising results in preclinical studies. It has been evaluated as a potential modulator of G-protein coupled receptors (GPCRs), which are key targets in treating various diseases, including cardiovascular disorders and central nervous system diseases. Additionally, its ability to act as a substrate for proteolytic enzymes has opened avenues for its use in enzyme kinetics studies and drug design.

The application of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its binding affinities to specific protein pockets, providing insights into its mechanism of action. Furthermore, quantum mechanical calculations have elucidated the electronic structure and reactivity patterns of CAS No. 1104077-35-1, aiding in the rational design of analogs with improved pharmacokinetic profiles.

From an industrial perspective, the scalability of synthesizing (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid is a critical factor for its commercialization. Green chemistry principles have been incorporated into its production processes to minimize environmental impact and reduce costs. The development of sustainable synthetic routes has not only improved efficiency but also aligned with global efforts to promote eco-friendly chemical manufacturing.

In conclusion, (2S)-1-(Pyridin-2-yl)pyrrolidine-2-carboxylic acid, with its unique structural features and versatile applications, represents a significant advancement in chemical research. Its role as a key intermediate in drug discovery and its potential as a therapeutic agent underscore its importance in contemporary science. As research continues to unfold, this compound is poised to contribute even more significantly to the fields of medicine and pharmacology.

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